molecular formula C18H20N4O3S B2487264 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034587-38-5

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2487264
CAS RN: 2034587-38-5
M. Wt: 372.44
InChI Key: BJMNEONHGMXIMP-UHFFFAOYSA-N
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Description

Sulfonamide compounds have been widely explored for their diverse chemical and pharmacological properties. Although the specific compound has not been directly studied, analogs and derivatives involving benzoxazolyl, piperidinyl, and pyridine sulfonamide moieties exhibit interesting chemical behaviors and potential applications in various fields including materials science and medicinal chemistry.

Synthesis Analysis

Synthesis approaches for sulfonamide derivatives typically involve the reaction of sulfonyl chlorides with amines or amides in the presence of base. For instance, the synthesis of benzhydryl-sulfonyl-piperidine derivatives demonstrates the versatility of sulfonamide chemistry in incorporating diverse functional groups through nucleophilic substitution reactions (Vinaya et al., 2009).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography studies reveal that these molecules often exhibit complex conformations, stabilized by intra- and intermolecular interactions, including hydrogen bonding and π-π stacking interactions, which significantly influence their physical and chemical properties (Kumar et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions, offering pathways to a wide array of derivatives with diverse functionalities. The reactivity of the sulfonamide group can be exploited to introduce additional functional groups or to construct complex molecular architectures (Dalloul et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have been exploring the synthesis and chemical properties of compounds related to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide. For instance, studies on the synthesis of heterocyclic compounds based on sulfonamide structures have revealed methods for creating various derivatives with potential biological activities. These compounds were synthesized through reactions involving sulfonamides, indicating a broad interest in their chemical versatility and potential applications in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of sulfonamide derivatives. Research has demonstrated the potential of these compounds as effective agents against various microbial strains, highlighting their significance in developing new antimicrobial therapies. The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their evaluation against pathogens of Lycopersicon esculentum (tomato plants) provides evidence of their potent antimicrobial activities, pointing towards their use in agricultural applications to combat plant pathogens (Vinaya et al., 2009).

Antimalarial and Antitumor Applications

The exploration of sulfonamides in antimalarial and antitumor research has been a significant area of interest. For example, a theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies revealed that certain sulfonamide derivatives exhibit promising antimalarial activity. This suggests their utility in designing new therapeutics for malaria and possibly other viral infections (Fahim & Ismael, 2021). Similarly, the development of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents showcases the potential of sulfonamide derivatives in cancer treatment (Hafez, Alsalamah, & El-Gazzar, 2017).

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-26(24,15-4-3-9-19-13-15)20-12-14-7-10-22(11-8-14)18-21-16-5-1-2-6-17(16)25-18/h1-6,9,13-14,20H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMNEONHGMXIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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